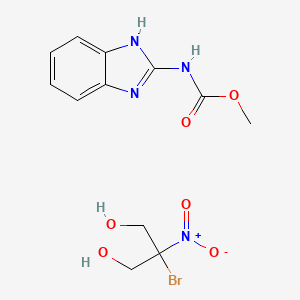

2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-2-nitropropane-1,3-diol: and methyl N-(1H-benzimidazol-2-yl)carbamate

準備方法

2-bromo-2-nitropropane-1,3-diol

Synthetic Routes and Reaction Conditions: Bronopol is synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of bronopol involves large-scale bromination processes, with production estimates exceeding 5,000 tonnes annually . The process is typically carried out by low-cost producers, mainly in China .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Synthetic Routes and Reaction Conditions: Carbendazim is synthesized by reacting benzimidazole with methyl isocyanate under controlled conditions . The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the aforementioned reaction. The process is optimized to ensure high efficiency and cost-effectiveness, making it widely available for agricultural use .

化学反応の分析

2-bromo-2-nitropropane-1,3-diol

Types of Reactions: Bronopol undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly reactive in alkaline solutions, where it can decompose to release nitrite and formaldehyde .

Common Reagents and Conditions: Common reagents used in reactions with bronopol include strong oxidizing agents, reducing agents, and bases . The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the decomposition of bronopol include nitrite and formaldehyde . These products can further react with other compounds in the environment, leading to the formation of various secondary products.

Methyl N-(1H-benzimidazol-2-yl)carbamate

Types of Reactions: Carbendazim undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly stable under acidic conditions but can degrade under alkaline conditions.

Common Reagents and Conditions: Common reagents used in reactions with carbendazim include acids, bases, and oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the degradation of carbendazim include benzimidazole and methyl isocyanate . These products can further react with other compounds in the environment, leading to the formation of various secondary products.

科学的研究の応用

2-bromo-2-nitropropane-1,3-diol

Bronopol is widely used in scientific research due to its antimicrobial properties . It is used as a preservative in pharmaceuticals, cosmetics, and personal care products . Additionally, bronopol is used in industrial applications such as paper mills, oil exploration, and cooling water disinfection .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Carbendazim is widely used in agricultural research due to its fungicidal properties . It is used to control a wide range of fungal diseases in crops, making it an essential tool in modern agriculture . Additionally, carbendazim is used in research related to plant pathology and crop protection .

作用機序

2-bromo-2-nitropropane-1,3-diol

The antimicrobial action of bronopol is primarily due to its ability to release formaldehyde, which acts as a biocide . Bronopol oxidizes the thiol groups on bacterial cell membranes, leading to cell wall disruption and cell death . Additionally, the release of nitrite contributes to its antimicrobial activity .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Carbendazim exerts its fungicidal action by inhibiting the synthesis of β-tubulin in fungal cells . This inhibition disrupts the formation of microtubules, which are essential for cell division and growth . As a result, fungal cells are unable to proliferate, leading to their death .

類似化合物との比較

2-bromo-2-nitropropane-1,3-diol

Similar compounds to bronopol include formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea . Bronopol is unique due to its broad-spectrum antimicrobial activity and stability under various conditions .

Methyl N-(1H-benzimidazol-2-yl)carbamate

Similar compounds to carbendazim include other benzimidazole fungicides such as thiabendazole and benomyl . Carbendazim is unique due to its high efficacy against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms .

特性

CAS番号 |

90637-02-8 |

|---|---|

分子式 |

C12H15BrN4O6 |

分子量 |

391.17 g/mol |

IUPAC名 |

2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C9H9N3O2.C3H6BrNO4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;4-3(1-6,2-7)5(8)9/h2-5H,1H3,(H2,10,11,12,13);6-7H,1-2H2 |

InChIキー |

NGUCNCSFOGXRAS-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1.C(C(CO)([N+](=O)[O-])Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)

![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)

![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)